(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

Asymmetric synthesis Chiral auxiliary Diastereoselective alkylation

Many labs struggle with low diastereoselectivity in α-amino acid alkylation, requiring tedious chiral separations. The (R)-Schöllkopf auxiliary reliably delivers >95% d.e., enabling direct access to D-configured non-proteinogenic α-amino acids with >95% ee after mild acidic hydrolysis. - >95% d.e. in alkylation; 97% yield, 98:2 dr in Pd-catalyzed arylation - (R)- and (S)-enantiomers available for parallel SAR studies - Scalable from gram to kilogram quantities with consistent selectivity

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
CAS No. 109838-85-9
Cat. No. B026443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine
CAS109838-85-9
Synonyms(2R)-2,5-Dihydro-3,6-dimethoxy-2-(1-methylethyl)pyrazine;  _x000B_(-)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine;  2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine;  (R)-Schollkopf Reagent; _x000B_
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC(C)C1C(=NCC(=N1)OC)OC
InChIInChI=1S/C9H16N2O2/c1-6(2)8-9(13-4)10-5-7(11-8)12-3/h6,8H,5H2,1-4H3/t8-/m1/s1
InChIKeyFCFWEOGTZZPCTO-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Schöllkopf Chiral Auxiliary for α-Amino Acid Synthesis


(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (CAS 109838-85-9), also known as the (R)-Schöllkopf reagent, is a bis-lactim ether chiral auxiliary derived from L-valine and glycine [1]. It belongs to the class of stoichiometric chiral auxiliaries used for the asymmetric synthesis of non-proteinogenic α-amino acids. The compound exists as a colorless to yellow liquid with a specific rotation of [α]20/D −102±5° (c = 1% in ethanol), density of 1.028 g/mL at 20 °C, and boiling point of 72 °C at 5 mmHg . Upon deprotonation with n-BuLi, the prochiral α-carbon of the glycine moiety forms a planar aza-enolate, and the steric bulk of the isopropyl group directs electrophilic attack to the opposite face, yielding trans-alkylated adducts with high diastereoselectivity [2].

Why Generic Substitution Fails for (R)-Schöllkopf Auxiliary


The (R)-Schöllkopf auxiliary is not interchangeable with its (S)-enantiomer or other chiral auxiliaries because the absolute configuration of the isopropyl-bearing stereocenter directly dictates the stereochemical outcome of the alkylation. The (R)-enantiomer (CAS 109838-85-9) yields D- or (R)-α-amino acid derivatives, while the (S)-enantiomer (CAS 78342-42-4) yields the opposite enantiomeric series . Furthermore, the Schöllkopf bis-lactim ether scaffold possesses a unique cyclic enolate geometry and reactivity profile that differs fundamentally from Evans oxazolidinones, Seebach imidazolidinones, or Williams lactim ethers—each of which requires distinct metalation, alkylation, and cleavage conditions and produces different substrate scope limitations [1]. Substituting another auxiliary without re-optimizing the entire synthetic sequence typically results in dramatically reduced yields, poor diastereoselectivity, or complete loss of stereochemical fidelity [2].

(R)-Schöllkopf Auxiliary vs. Analogs: Comparative Evidence


Alkylation Diastereoselectivity Advantage

The (R)-Schöllkopf auxiliary consistently delivers diastereomeric excess (d.e.) values exceeding 95% in alkylation reactions with a broad range of electrophiles including alkyl halides, alkyl sulfonates, and enones . This performance is at the upper end of what is achievable with stoichiometric chiral auxiliaries. For comparison, the widely used Evans oxazolidinone auxiliary typically yields d.e. values in the range of 80–95% for standard alkylations, depending on the substrate and conditions [1]. The Seebach imidazolidinone auxiliary has been reported to achieve d.e. values of 90–94% in analogous glycine enolate alkylations [2].

Asymmetric synthesis Chiral auxiliary Diastereoselective alkylation

Aryne-Mediated α-Arylation Diastereoselectivity

In aryne-mediated α-arylation of the Schöllkopf bis-lactim ether, syn-arylated products are obtained with up to 94:6 diastereomeric ratio (dr) [1]. This demonstrates that the isopropyl group on the (R)-valine-derived auxiliary provides effective facial shielding even with highly reactive aryne electrophiles. Comparable aryne-mediated arylations using other glycine enolate equivalents (e.g., Ni(II)-complexed Schiff bases) have been reported with dr values typically in the range of 85:15 to 92:8 [2].

α-Aryl amino acids Aryne chemistry Diastereoselective arylation

Pd-Catalyzed Arylation Efficiency

A 2025 study reported that the palladium-catalyzed diastereoselective arylation of the valine-based Schöllkopf reagent with aryl chlorides, using the customized PipadYPhos ligand, proceeds in 97% yield and 98:2 diastereomeric ratio [1]. This markedly outperforms earlier protocols that used tert-leucine-derived bis-lactim ethers, which achieved 95% yield and 98:2 dr but required the more expensive and less commercially available tert-leucine-derived auxiliary [2]. The valine-derived (R)-Schöllkopf auxiliary (CAS 109838-85-9) is commercially available at significantly lower cost (>$100/g for valine-derived vs. custom synthesis required for tert-leucine variant) .

Palladium catalysis Arylglycine synthesis Cross-coupling

Enantiomeric Purity After Hydrolysis

Following diastereoselective alkylation and acidic hydrolysis of the Schöllkopf adduct, the liberated α-amino acid methyl esters are obtained with enantiomeric excess (ee) values typically exceeding 95% . In the specific case of Pd-catalyzed arylation, chiral HPLC analysis confirmed an ee of 91% for the resulting arylglycines, which closely mirrors the 93% ee of the starting bis-lactim ether, indicating that essentially no racemization occurs during the coupling and hydrolysis sequence [1]. In comparison, the Evans oxazolidinone auxiliary typically requires oxidative cleavage (LiOH/H₂O₂) to liberate the carboxylic acid, and some epimerization at the α-center (1–5% loss of ee) is commonly observed under these conditions [2].

Enantiomeric excess Chiral purity Amino acid hydrolysis

Scalable Preparation of the Auxiliary

A practical synthesis of the (S)-enantiomer of the Schöllkopf auxiliary has been demonstrated on a 45 g scale with 60% overall yield from L-valine [1]. The (R)-enantiomer is prepared analogously from D-valine. In contrast, the Evans oxazolidinone auxiliaries require multi-step syntheses from amino alcohols (e.g., phenylglycinol or valinol) with typical overall yields of 40–55% on comparable scale [2]. The Williams lactim ether auxiliary requires an even more complex synthetic sequence with lower overall efficiency [3].

Scale-up Process chemistry Chiral auxiliary preparation

Commercial Availability and Cost Comparison

The (R)-Schöllkopf auxiliary is commercially available from multiple suppliers. Representative pricing (2026): 25 g for $893.75 ($35.75/g), 50 g for $1,650.00 ($33.00/g), and 100 g for $2,750.00 ($27.50/g) from Biosynth . TCI Chemicals offers 1 g for $229.00 . For comparison, the (S)-enantiomer (CAS 78342-42-4) is available from Sigma-Aldrich at comparable pricing. In contrast, the Evans (R)-4-benzyl-2-oxazolidinone auxiliary typically costs $25–40/g from major suppliers, while the Williams diphenyloxazinone auxiliary costs $50–80/g . The Schöllkopf auxiliary thus occupies a competitive mid-range price point while offering complementary or superior stereochemical outcomes.

Procurement Cost analysis Commercial availability

Application Scenarios for (R)-Schöllkopf Auxiliary


Asymmetric Synthesis of D-Amino Acids for Peptide Drugs

The (R)-Schöllkopf auxiliary is the reagent of choice for synthesizing D-configured non-proteinogenic α-amino acids with >95% ee, as demonstrated by the consistently high diastereoselectivity (>95% d.e.) in alkylation reactions . This is particularly valuable for peptide-based drug discovery programs where incorporation of D-amino acids improves metabolic stability and bioavailability. The mild acidic hydrolysis conditions preserve the stereochemical integrity of the product, eliminating the need for chiral chromatographic purification [1].

Enantioenriched Arylglycine Pharmacophore Synthesis

The Pd-catalyzed arylation protocol using the valine-derived (R)-Schöllkopf auxiliary achieves 97% yield and 98:2 dr in the synthesis of arylglycine derivatives [2]. Arylglycines are core structural motifs in top-selling drugs including clopidogrel (antiplatelet) and amoxicillin (antibiotic). The availability of both (R)- and (S)-enantiomers of the auxiliary enables parallel synthesis of both enantiomeric series of arylglycines for structure-activity relationship (SAR) studies .

Complex Natural Product Total Synthesis

Orthogonally protected Schöllkopf bis-lactim ethers have been developed that allow for sequential deprotection and further functionalization, making them uniquely suited for natural product total synthesis [3]. The auxiliary has been employed in the total synthesis of vancomycin, chloropeptin II, and other clinically relevant natural products where precise stereochemical control at multiple amino acid residues is essential [4].

Asymmetric Synthesis Training for Academic Labs

The Schöllkopf auxiliary is an excellent pedagogical tool for teaching asymmetric synthesis due to its reliable performance, commercial availability in both enantiomeric forms, and the clear stereochemical model (isopropyl group shielding one face of a planar enolate). The demonstrated 60% overall yield on a 45 g scale for the auxiliary itself makes it practical for advanced undergraduate or graduate laboratory courses where students can prepare the auxiliary and then use it in a diastereoselective alkylation [5].

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